2-[4-(ANILINOCARBOTHIOYL)PIPERAZINO]-3,5-DICHLORO-1-PYRIDINIUMOLATE
Overview
Description
2-[4-(ANILINOCARBOTHIOYL)PIPERAZINO]-3,5-DICHLORO-1-PYRIDINIUMOLATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a phenyl group and a carbothioamide moiety, along with a dichlorinated oxidopyridine ring.
Preparation Methods
The synthesis of 2-[4-(ANILINOCARBOTHIOYL)PIPERAZINO]-3,5-DICHLORO-1-PYRIDINIUMOLATE typically involves multi-step organic reactions. The process begins with the preparation of the dichlorinated oxidopyridine intermediate, followed by the introduction of the piperazine ring. The final step involves the addition of the phenyl group and the carbothioamide moiety under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and controlled environments to ensure consistency.
Chemical Reactions Analysis
2-[4-(ANILINOCARBOTHIOYL)PIPERAZINO]-3,5-DICHLORO-1-PYRIDINIUMOLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups. Common reagents include halogens and nucleophiles.
Hydrolysis: The compound can be hydrolyzed to break down into smaller fragments, often using acidic or basic conditions.
Scientific Research Applications
2-[4-(ANILINOCARBOTHIOYL)PIPERAZINO]-3,5-DICHLORO-1-PYRIDINIUMOLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(ANILINOCARBOTHIOYL)PIPERAZINO]-3,5-DICHLORO-1-PYRIDINIUMOLATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-[4-(ANILINOCARBOTHIOYL)PIPERAZINO]-3,5-DICHLORO-1-PYRIDINIUMOLATE can be compared with similar compounds such as:
4-(3,5-dichloro-1-oxidopyridin-2-yl)piperazine: Lacks the phenyl and carbothioamide groups, resulting in different chemical properties and applications.
N-phenylpiperazine-1-carbothioamide: Lacks the dichlorinated oxidopyridine ring, leading to variations in reactivity and biological activity.
3,5-dichloro-1-oxidopyridin-2-yl derivatives: These compounds share the dichlorinated oxidopyridine ring but differ in other substituents, affecting their overall behavior and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(3,5-dichloro-1-oxidopyridin-1-ium-2-yl)-N-phenylpiperazine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N4OS/c17-12-10-14(18)15(22(23)11-12)20-6-8-21(9-7-20)16(24)19-13-4-2-1-3-5-13/h1-5,10-11H,6-9H2,(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQPGKHFZMFUKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=[N+]2[O-])Cl)Cl)C(=S)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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